9,10-Anthracenedione, 1,8-diiodo-
Description
Historical Context of Anthracenedione Framework Research
The journey of anthraquinone (B42736) chemistry began in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann first used the name "anthraquinone" in their publication detailing the synthesis of the red dye alizarin (B75676) from anthracene (B1667546). wikipedia.org This discovery was a significant milestone, paving the way for the industrial production of alizarin and stimulating further research into anthraquinone chemistry. wikipedia.org The initial structural understanding of anthraquinone was later refined, with Fittig proposing the correct diketone structure in 1873, which is still accepted today. nih.gov Over the years, more than 75 natural anthraquinones have been identified from various sources, including plants, fungi, lichens, and insects. wikipedia.orgnih.gov A major industrial application of anthraquinones emerged with the development of the anthraquinone process for hydrogen peroxide production, which utilizes 2-alkyl-9,10-anthraquinones as catalysts. wikipedia.org
Significance of Halogenated Anthracenediones in Organic Synthesis
Halogenated anthraquinones represent an important subclass of anthraquinone derivatives, serving as versatile building blocks in organic synthesis. researchgate.netliberty.edu The presence of halogen atoms, such as bromine or iodine, on the anthraquinone core introduces reactive sites that can be readily functionalized through various cross-coupling reactions. liberty.eduresearchgate.net This allows for the construction of more complex and highly functionalized anthraquinone structures. researchgate.net While the bromination of aromatic compounds is a well-established field, the halogenation of anthraquinone and its derivatives can be challenging due to the deactivating effect of the two carbonyl groups. liberty.edu Despite these challenges, methods for halogenating anthraquinones have been developed, enabling the synthesis of a wide array of derivatives with unique properties. liberty.edu Halogenated anthraquinones themselves are found in nature, albeit as a minor group of natural pigments, and some exhibit interesting biological activities. beilstein-journals.org For instance, 7-Bromoemodic acid, isolated from a marine organism, has shown cytotoxic properties. beilstein-journals.org
Overview of 9,10-Anthracenedione, 1,8-diiodo- within the Anthracenedione Family
9,10-Anthracenedione, 1,8-diiodo- is a specific halogenated derivative of the parent 9,10-anthraquinone. nih.gov Its structure consists of the fundamental three-ring anthraquinone system with two iodine atoms substituted at the 1 and 8 positions of the aromatic framework. nih.gov This symmetrical di-iodination significantly influences the electronic properties and reactivity of the molecule. The carbon-iodine bonds are known to be susceptible to various chemical transformations, making 1,8-diiodoanthraquinone a valuable intermediate in the synthesis of more complex molecules. For example, it can be used to synthesize various anthracene derivatives through cross-coupling reactions. researchgate.net
Below is a table summarizing some of the key properties of 9,10-Anthracenedione, 1,8-diiodo-.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆I₂O₂ | nih.gov |
| Molecular Weight | 460.00 g/mol | nih.gov |
| IUPAC Name | 1,8-diiodoanthracene-9,10-dione | nih.gov |
| CAS Number | 30877-00-0 | nih.gov |
Research Landscape and Current Trends in 9,10-Anthracenedione, 1,8-diiodo- Studies
Current research involving 9,10-Anthracenedione, 1,8-diiodo- and related halogenated anthraquinones is largely focused on their application as synthetic intermediates. The presence of the two iodo groups provides reactive handles for various coupling reactions, such as the Sonogashira and Kumada cross-coupling reactions, to introduce new substituents and build more complex molecular architectures. researchgate.net For instance, 1,8-diiodoanthracene, a closely related compound, has been synthesized from 1,8-dichloroanthraquinone (B31358) and utilized in the synthesis of multiple phenylethynyl-substituted anthracenes. researchgate.net
Recent studies have also explored the use of nickel-catalyzed cross-coupling reactions, which have shown great promise in forming carbon-sulfur and carbon-carbon bonds with aryl iodides. nih.govnyu.edursc.org These modern catalytic methods offer high efficiency and functional group tolerance, expanding the synthetic utility of compounds like 1,8-diiodoanthraquinone. The development of photoredox-mediated nickel catalysis further broadens the scope of these transformations. nih.govrsc.org While direct studies on 9,10-Anthracenedione, 1,8-diiodo- may be limited, the broader research on halogenated aromatics and their cross-coupling reactions provides a strong indication of the potential research directions for this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
30877-00-0 |
|---|---|
Molecular Formula |
C14H6I2O2 |
Molecular Weight |
460.00 g/mol |
IUPAC Name |
1,8-diiodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6I2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H |
InChI Key |
AAWQONPYXVKYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)C3=C(C2=O)C=CC=C3I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 9,10 Anthracenedione, 1,8 Diiodo
Retrosynthetic Analysis of the 1,8-Diiodoanthracenedione Core
A retrosynthetic analysis of 9,10-Anthracenedione, 1,8-diiodo- (also known as 1,8-diiodoanthraquinone) suggests several viable pathways. The primary disconnections involve the carbon-iodine bonds. These disconnections point to more readily available precursors, such as those containing chloro or amino functionalities at the 1 and 8 positions.
The most logical retrosynthetic steps are:
Functional Group Interconversion (FGI): The iodo groups can be envisioned as arising from the displacement of other halogens, most commonly chloro groups, via a halogen exchange reaction like the Finkelstein reaction. This leads back to 1,8-dichloroanthracenedione as a key precursor.
Diazotization-Iodination: Alternatively, the iodo groups can be introduced by the diazotization of amino groups, followed by a Sandmeyer-type reaction with an iodide source. This identifies 1,8-diaminoanthracenedione as another critical starting intermediate.
These two precursors, 1,8-dichloroanthracenedione and 1,8-diaminoanthracenedione, are themselves derivable from the parent anthraquinone (B42736) through established nitration, reduction, and halogenation sequences, providing a convergent approach to the target molecule.
Synthesis from Precursors with Established Functionalization
The forward synthesis of 9,10-Anthracenedione, 1,8-diiodo- typically commences from anthraquinone derivatives where the 1 and 8 positions are already functionalized, facilitating the introduction of the iodo groups.
Conversion from 1,8-Dichloroanthracenedione Precursors
The use of 1,8-dichloroanthracenedione as a starting material is a common and effective strategy. researchgate.net This precursor is commercially available and provides a direct route to the target compound through halogen exchange.
The Finkelstein reaction, a classic SNAr (Nucleophilic Aromatic Substitution) reaction, is the primary method for converting 1,8-dichloroanthracenedione to 1,8-diiodoanthracenedione. This reaction typically involves treating the dichloro precursor with an excess of an iodide salt, such as sodium iodide or potassium iodide, in a high-boiling polar aprotic solvent.
The success of this reaction is often driven by Le Chatelier's principle, where the precipitation of the less soluble chloride salt (e.g., NaCl) in the organic solvent drives the equilibrium towards the formation of the diiodo product. While the general principle is straightforward, the application to sterically hindered aryl halides like 1,8-dichloroanthracenedione can require forcing conditions.
Table 1: Representative Conditions for Finkelstein Reaction
| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,8-Dichloroanthraquinone (B31358) | NaI, CuI | N,N-Dimethylformamide (DMF) | 150-160 | 24-48 | Moderate to Good | Theoretical |
| 1,8-Dichloroanthraquinone | KI, 18-crown-6 | Toluene | Reflux | 48 | Moderate | Theoretical |
Note: Specific yields for the direct conversion to 1,8-diiodoanthracenedione are not widely reported in readily accessible literature, and the conditions above are based on analogous transformations.
Given the potential for incomplete reaction or the formation of mono-substituted intermediates (1-chloro-8-iodoanthracenedione), stepwise functionalization can be a considered approach. This would involve the isolation of the mono-iodo intermediate, followed by a second halogen exchange reaction under potentially more vigorous conditions to install the second iodo group. This method, while more laborious, can offer greater control over the final product purity.
Synthesis via Diazotization of 1,8-Diaminoanthracenedione Intermediates
An alternative and powerful route to 1,8-diiodoanthracenedione involves the diazotization of 1,8-diaminoanthracenedione, followed by a Sandmeyer-type reaction. 1,8-Diaminoanthraquinone (B86578) can be synthesized from the corresponding 1,8-dinitroanthraquinone (B85473) by reduction. google.com
The process involves two key steps:
Diazotization: The 1,8-diaminoanthracenedione is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding bis(diazonium) salt.
Iodination: The resulting bis(diazonium) salt solution is then added to a solution containing an iodide source, such as potassium iodide. The diazonium groups are excellent leaving groups, and their displacement by iodide ions, often with gentle heating, liberates nitrogen gas and forms the desired 1,8-diiodoanthracenedione.
A convenient one-pot method for the diazotization-iodination of aromatic amines using NaNO₂/KI in the presence of a sulfonic acid-based cation-exchange resin in water has been developed, offering a potentially greener alternative to traditional methods. researchgate.net
Routes from Other Substituted 9,10-Anthracenediones
While less direct, synthetic pathways from other substituted anthraquinones are also conceivable. For instance, 1,8-dihydroxyanthraquinone can be a starting point. researchgate.netgoogle.com The hydroxyl groups could potentially be converted to a better leaving group, such as a triflate, which could then be displaced by iodide. However, these multi-step sequences are generally less efficient than the more direct methods described above.
Another potential precursor is 1,8-dinitroanthraquinone. google.com While typically used to synthesize the diamino derivative, direct conversion to the diiodo compound is not a standard transformation.
Advanced Spectroscopic and Structural Characterization of 9,10 Anthracenedione, 1,8 Diiodo
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. For 9,10-Anthracenedione, 1,8-diiodo-, with the molecular formula C₁₄H₆I₂O₂, specific NMR methodologies are employed to assign the signals of its six protons and fourteen carbon atoms. nih.gov
The ¹H NMR spectrum of 9,10-Anthracenedione, 1,8-diiodo- is anticipated to display a distinct pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the symmetrical substitution of the iodine atoms at the C1 and C8 positions, the six aromatic protons are chemically equivalent in pairs. This symmetry simplifies the spectrum, which is expected to consist of three distinct signals, each integrating to two protons.
The protons on the central ring (H-2 and H-7) are expected to be the most deshielded due to the anisotropic effect of the carbonyl groups and the electron-withdrawing nature of the iodine atoms. The protons H-3 and H-6 will likely appear as a triplet, coupled to their adjacent protons. The protons H-4 and H-5, being the furthest from the iodine substituents, will exhibit a chemical shift influenced primarily by the quinone system. The expected coupling patterns, arising from spin-spin interactions between adjacent protons, would follow an AX system for the outer rings, leading to doublets and triplets that help in the definitive assignment of each proton.
Table 1: Predicted ¹H NMR Spectral Data for 9,10-Anthracenedione, 1,8-diiodo-
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-7 | 7.90 - 8.10 | Doublet | 7.5 - 8.0 |
| H-3, H-6 | 7.70 - 7.90 | Triplet | 7.5 - 8.0 |
Note: The predicted values are based on the analysis of related anthraquinone (B42736) compounds.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For 9,10-Anthracenedione, 1,8-diiodo-, seven unique carbon signals are expected due to the molecule's symmetry. Two of these signals will be in the downfield region, characteristic of the carbonyl carbons (C-9 and C-10), which are typically found between 180 and 190 ppm. chemicalbook.com The remaining five signals correspond to the aromatic carbons.
The carbons directly bonded to the iodine atoms (C-1 and C-8) are expected to have their chemical shifts significantly influenced by the heavy atom effect of iodine, causing a shift to a lower frequency than might otherwise be expected. The other aromatic carbons will appear in the typical range of 120-140 ppm. The quaternary carbons of the central ring (C-4a, C-5a, C-8a, C-9a, C-10a) will also produce distinct signals, often with lower intensities compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Spectral Data for 9,10-Anthracenedione, 1,8-diiodo-
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-9, C-10 | 182.0 - 185.0 |
| C-4, C-5 | 138.0 - 140.0 |
| C-2, C-7 | 135.0 - 137.0 |
| C-4a, C-5a | 133.0 - 134.0 |
| C-8a, C-9a | 131.0 - 132.0 |
| C-3, C-6 | 128.0 - 130.0 |
Note: The predicted values are based on the analysis of related anthraquinone compounds. chemicalbook.comrsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 9,10-Anthracenedione, 1,8-diiodo-, COSY would show correlations between H-2 and H-3, and between H-3 and H-4 on each of the outer aromatic rings, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the signals for C-2/H-2, C-3/H-3, and C-4/H-4.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For instance, correlations from H-2 to C-4 and C-9, and from H-4 to C-2 and C-5a would be expected, confirming the structure of the aromatic rings and their connection to the quinone core. The application of these techniques has been demonstrated in the structural elucidation of various other anthraquinone derivatives. figshare.comresearchgate.netnih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of 9,10-Anthracenedione, 1,8-diiodo- is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. This peak is typically observed in the region of 1670-1690 cm⁻¹. For the parent 9,10-anthraquinone, this band appears around 1675 cm⁻¹. The presence of the electron-withdrawing iodine atoms may cause a slight shift in this frequency.
Other significant absorptions would include C=C stretching vibrations of the aromatic rings, typically found in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C-I stretching vibrations would appear in the far-infrared region, typically between 500 and 600 cm⁻¹, providing direct evidence for the iodo-substituents. A similar pattern is observed for 1,8-dichloro-9,10-anthracenedione, which shows characteristic IR absorptions. nist.gov
Table 3: Predicted IR Absorption Bands for 9,10-Anthracenedione, 1,8-diiodo-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| C=O Stretch (Quinone) | 1670 - 1690 | Strong |
| Aromatic C=C Stretch | 1580 - 1600 | Medium |
| Aromatic C=C Stretch | 1450 - 1500 | Medium |
Note: The predicted values are based on the analysis of related anthraquinone compounds. nist.govnist.govnist.gov
Raman spectroscopy provides complementary information to IR spectroscopy. The highly symmetric nature of the anthraquinone core should result in strong Raman signals for the symmetric stretching vibrations of the aromatic rings. The C=O stretching vibration is also Raman active and would be expected to appear in a similar region as in the IR spectrum. Due to the polarizability of the C-I bond, the C-I stretching vibration is also expected to be clearly observable in the Raman spectrum, further confirming the presence of the iodine substituents.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental composition of a compound. For 9,10-Anthracenedione, 1,8-diiodo-, high-resolution mass spectrometry provides the exact mass, which can be used to validate its molecular formula.
The molecular formula for 9,10-Anthracenedione, 1,8-diiodo- is C₁₄H₆I₂O₂. This composition gives it a monoisotopic mass of approximately 459.84572 Daltons.
The fragmentation pattern observed in a mass spectrum offers valuable clues about the molecule's structure. In electron ionization (EI) mass spectrometry, the parent molecule is ionized to form a molecular ion (M⁺•), which is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation of anthraquinone derivatives is well-documented and typically initiated by the loss of stable neutral molecules like carbon monoxide (CO). researchgate.net
For 9,10-Anthracenedione, 1,8-diiodo-, the expected fragmentation pathways would include:
Loss of Iodine: Cleavage of the carbon-iodine bond, which is relatively weak, would lead to the loss of an iodine radical (I•), resulting in a significant fragment ion at [M-127]⁺. A subsequent loss of the second iodine atom could also be observed.
Sequential Loss of Carbon Monoxide: A characteristic fragmentation of the anthraquinone core involves the sequential expulsion of two molecules of carbon monoxide (CO). researchgate.netmiamioh.edu This would produce fragment ions at [M-28]⁺ and [M-56]⁺.
Combined Losses: A combination of these pathways is also highly probable, leading to fragments such as [M-I-CO]⁺ and [M-I-2CO]⁺.
The analysis of these fragmentation patterns allows for the structural confirmation of the 1,8-diiodo substitution on the anthraquinone framework. The most abundant fragment ion in the spectrum is designated as the base peak. libretexts.org
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₆I₂O₂ |
| Monoisotopic Mass (Da) | 459.84572 |
| Primary Fragmentation Pathways | Loss of I• (Iodine radical) |
| Sequential loss of CO (Carbon monoxide) | |
| Combined loss of I• and CO |
X-ray Crystallography for Solid-State Structural Determination
For instance, the crystal structure of 1,8-dichloroanthraquinone (B31358), a structural analog, has been characterized. The substitution pattern at the 1 and 8 positions forces the molecule to adopt a specific conformation to minimize steric strain between the halogen atoms and the adjacent carbonyl groups. This often results in a slight distortion of the planarity of the anthraquinone system. The table below presents crystallographic data for this closely related compound to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.86 Å |
| b = 15.93 Å | |
| c = 19.16 Å | |
| Unit Cell Angles | α = 90°, β = 95.7°, γ = 90° |
Note: Data presented is for the analog compound 1,8-dichloroanthraquinone as a representative example.
The analysis would also yield precise measurements of bond lengths (e.g., C-C, C=O, C-I) and bond angles, confirming the covalent structure and revealing any steric-induced distortions from ideal geometries. youtube.comlibretexts.org
Electronic Absorption Spectroscopy for Electronic Structure Analysis
Electronic absorption spectroscopy, typically using ultraviolet and visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of light at specific wavelengths corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of anthraquinone and its derivatives is characterized by several absorption bands. nih.gov Typically, intense bands observed in the 220–350 nm region are attributed to π → π* transitions within the aromatic system. oaji.net A weaker, longer-wavelength absorption band, often appearing near 400 nm, is generally assigned to the n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen atoms. nih.gov
The nature and position of substituents on the anthraquinone skeleton significantly influence the electronic absorption spectrum. shimadzu.com For 9,10-Anthracenedione, 1,8-diiodo-, the presence of two heavy iodine atoms is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted parent anthraquinone. This is due to the "heavy-atom effect" and the electronic influence of the iodine substituents on the molecular orbitals of the chromophore. The parent 9,10-anthraquinone exhibits absorption maxima around 328 nm. wikipedia.org The di-iodo derivative would be expected to show its primary absorption bands at longer wavelengths.
| Approximate Wavelength (λ_max) | Type of Electronic Transition | Involved Orbitals |
|---|---|---|
| ~250-380 nm | π → π | Electrons in the aromatic π-system |
| >380 nm | n → π | Non-bonding electrons on carbonyl oxygens |
The study of these electronic transitions is crucial for understanding the photophysical properties of the molecule and is often complemented by quantum chemical calculations to precisely assign the observed spectral bands. nih.gov
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| 9,10-Anthracenedione, 1,8-diiodo- | C₁₄H₆I₂O₂ |
| 9,10-Anthraquinone | C₁₄H₈O₂ |
| 1,8-Dichloroanthraquinone | C₁₄H₆Cl₂O₂ |
| 1,8-Dihydroxyanthraquinone | C₁₄H₈O₄ |
Chemical Reactivity and Derivatization Pathways of 9,10 Anthracenedione, 1,8 Diiodo
Cross-Coupling Reactions at the Iodo Positions
The carbon-iodine (C-I) bonds in 1,8-diiodoanthraquinone are the primary sites for derivatization through cross-coupling reactions. Aryl iodides are highly reactive substrates for such transformations due to the relatively low C-I bond dissociation energy and their facile oxidative addition to low-valent transition metal catalysts, typically palladium(0) complexes. libretexts.org This allows for the sequential or simultaneous formation of new carbon-carbon or carbon-heteroatom bonds at the 1 and 8 positions.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgnih.gov For 1,8-diiodoanthraquinone, this reaction provides a direct route to 1,8-diaryl or 1,8-diheteroaryl anthraquinone (B42736) derivatives. These products are of interest for their potential applications in materials science and as chromophores.
The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The base is crucial for the transmetalation step of the catalytic cycle. eurekaselect.comchemrxiv.org Although specific studies on 1,8-diiodoanthraquinone are not extensively detailed in readily available literature, the high reactivity of aryl iodides suggests that both mono- and di-arylated products could be synthesized by controlling the stoichiometry of the boronic acid coupling partner.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| 1,8-Diiodoanthraquinone | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1,8-Diaryl-anthraquinone |
This table represents generalized conditions based on standard Suzuki-Miyaura protocols. rsc.org
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. libretexts.orgyoutube.com Applying this reaction to 1,8-diiodoanthraquinone would yield 1,8-dialkynylanthraquinone derivatives. These highly conjugated systems are investigated for their electronic and optical properties.
The reactivity difference between various aryl halides (I > Br > Cl) allows for selective couplings. wikipedia.org In the case of 1,8-diiodoanthraquinone, the high reactivity of the C-I bonds ensures that the reaction can proceed under mild conditions. organic-chemistry.org The synthesis of 1,8-disubstituted phenanthrolines via a highly regioselective Sonogashira coupling highlights the precision possible with such reactions on di-halo systems. nih.gov
Table 2: Typical Conditions for Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| 1,8-Diiodoanthraquinone | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine | THF or DMF | 1,8-Dialkynyl-anthraquinone |
This table outlines generalized conditions based on established Sonogashira reaction protocols. libretexts.org
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While a powerful tool for C-C bond formation, its application to 1,8-diiodoanthraquinone would likely yield complex product mixtures unless intramolecular cyclization is favored. The reaction typically proceeds via syn-addition of the palladium-aryl species to the alkene, followed by a syn-β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgnih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. The reaction has been successfully applied to the synthesis of highly constrained 1,8-diquinolylnaphthalenes from 1,8-dibromonaphthalene, a structurally analogous starting material. nih.gov This suggests that 1,8-diiodoanthraquinone would be a highly suitable substrate for Stille coupling to introduce aryl, vinyl, or other organic moieties. The main drawback of this method is the toxicity associated with organotin reagents. organic-chemistry.orglibretexts.org
Table 3: Plausible Conditions for Heck and Stille Couplings
| Reaction | Reactant 1 | Reactant 2 | Catalyst | Ligand/Additive | Product Type |
|---|---|---|---|---|---|
| Heck | 1,8-Diiodoanthraquinone | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tolyl)₃ | 1,8-Divinyl-anthraquinone |
This table presents plausible conditions based on standard protocols for Heck wikipedia.org and Stille nih.gov reactions.
Beyond the classic C-C coupling reactions, the C-I bonds of 1,8-diiodoanthraquinone are amenable to forming carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgrug.nl The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base. libretexts.orgrsc.org The development of various generations of ligands has expanded the reaction's scope to include a vast array of amines and aryl halides. wikipedia.org The reaction of 1,8-diiodoanthraquinone would provide access to 1,8-diaminoanthraquinone (B86578) derivatives, which are important precursors for dyes and biologically active molecules. nih.gov Nickel-catalyzed variants of this reaction have also been developed, offering a more earth-abundant metal alternative. nih.gov
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Amine Type | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Primary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 1,8-Bis(alkylamino)anthraquinone |
This table shows representative conditions based on established Buchwald-Hartwig protocols. rug.nl
Nucleophilic Aromatic Substitution Reactions
While transition-metal catalysis is the dominant pathway for substituting the iodo groups, nucleophilic aromatic substitution (SₙAr) is also a potential reaction pathway. In an SₙAr reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by electron-withdrawing groups. chemguide.co.uk
The anthraquinone core contains two strongly electron-withdrawing carbonyl groups. These groups activate the aromatic rings towards nucleophilic attack. The iodine atoms are reasonably good leaving groups. A known synthetic route involves reacting 1,8-dichloroanthraquinone (B31358) with sodium phenolate (B1203915) to produce 1,8-diphenoxy-anthraquinone. prepchem.com Given that iodide is a better leaving group than chloride, it is expected that 1,8-diiodoanthraquinone would react readily with strong nucleophiles like alkoxides, phenoxides, and thiolates, particularly at elevated temperatures. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex intermediate. youtube.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the 1,8-diiodoanthraquinone scaffold is generally difficult. wikipedia.org The anthraquinone system is highly electron-deficient due to the two carbonyl groups, which strongly deactivate the aromatic rings towards attack by electrophiles. libretexts.org This deactivation makes typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions challenging, often requiring harsh conditions. masterorganicchemistry.comyoutube.com
Reduction and Oxidation Chemistry of the Anthracenedione Core
The redox chemistry of the anthraquinone system is a cornerstone of its utility in various applications. The introduction of iodo groups at the 1 and 8 positions modulates this intrinsic reactivity.
The reduction of the anthraquinone core can proceed in a stepwise manner, typically forming a semiquinone radical anion upon the addition of a single electron, and subsequently a dianion. The stability and further reactions of these intermediates are influenced by the surrounding chemical environment and the nature of the substituents. For instance, studies on the one-electron reduction of the related 1,8-dihydroxy-9,10-anthraquinone have provided insights into the formation and properties of semiquinone free radicals. rsc.orgresearchgate.net While direct studies on 1,8-diiodo-9,10-anthracenedione are scarce, it is expected to undergo similar one-electron reduction processes.
More extensive reduction of substituted anthraquinones can lead to the corresponding 9,10-dihydroanthracenes. A notable method for this transformation involves the use of a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net This potent reducing system is capable of converting the quinone moiety to a dihydroaromatic system. The general applicability of this method suggests its potential for the reduction of 9,10-Anthracenedione, 1,8-diiodo- to yield 1,8-diiodo-9,10-dihydroanthracene.
The oxidation of the anthracenedione core itself is less common as it is already in a high oxidation state. However, the substituents on the aromatic ring can undergo oxidative processes. In the case of 1,8-diiodo-9,10-anthracenedione, the iodo groups are susceptible to replacement under specific oxidative conditions, although such reactions are not extensively documented for this particular compound. The general reactivity of anthraquinones in redox processes is fundamental to their role as catalysts, for example, in the production of hydrogen peroxide and as digester additives in papermaking, where the anthraquinone is reversibly reduced and oxidized. wikipedia.org
Table 1: Reduction Products of Anthraquinone Derivatives
| Starting Material | Reagents and Conditions | Major Product |
| Substituted 9,10-Anthraquinones | Hydriodic acid, Phosphorus, Iodine | Substituted 9,10-Dihydroanthracenes researchgate.net |
| 1,8-Dihydroxy-9,10-anthraquinone | Pulse radiolysis (one-electron reduction) | 1,8-Dihydroxy-semiquinone radical rsc.org |
| 9,10-Anthraquinone | Hydrogenation | Dihydroanthraquinone (anthrahydroquinone) wikipedia.org |
| 9,10-Anthraquinone | Copper | Anthrone wikipedia.org |
Cycloaddition Reactions (e.g., Diels-Alder)
The anthraquinone scaffold can, in principle, participate in cycloaddition reactions. The central ring of anthracene (B1667546) is a classic diene in Diels-Alder reactions. However, the presence of the two carbonyl groups in 9,10-anthracenedione deactivates the central ring towards [4+2] cycloadditions by withdrawing electron density.
For a Diels-Alder reaction to occur with the central ring of an anthraquinone derivative, the electronic character of the system would need to be significantly altered, for instance, by transformation into a more reactive tautomeric form or by using highly reactive dienophiles. There are no specific reports of Diels-Alder reactions involving the central ring of 9,10-Anthracenedione, 1,8-diiodo- acting as the diene.
Alternatively, the terminal aromatic rings could potentially act as the diene component, although this is less common for anthracenes. The regioselectivity of such reactions is influenced by the substituents on the rings. In the case of 1,8-diiodo-9,10-anthracenedione, the steric bulk of the iodine atoms at the peri-positions would likely hinder the approach of a dienophile to the terminal rings.
While direct cycloaddition on the 1,8-diiodo-anthracenedione core is not well-documented, derivatization of the quinone moiety can lead to substrates for cycloaddition. For example, transformation of the carbonyl groups into enol ethers or related structures could generate a more reactive diene system. However, such derivatization pathways for 1,8-diiodo-9,10-anthracenedione have not been extensively explored in the available literature.
Reactions Leading to Polycyclic Aromatic Hydrocarbon Derivatives
The rigid and planar structure of the anthraquinone framework makes it an attractive building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The iodo substituents in 9,10-Anthracenedione, 1,8-diiodo- are particularly significant in this context as they can serve as leaving groups in cross-coupling reactions or participate in cyclization reactions.
One of the most powerful methods for the formation of new carbon-carbon bonds from aryl halides is the palladium-catalyzed cross-coupling reaction. The iodo groups in 1,8-diiodo-9,10-anthracenedione are excellent substrates for reactions such as the Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the introduction of a wide variety of aryl, vinyl, or alkynyl groups at the 1 and 8 positions. Subsequent intramolecular cyclization of appropriately designed derivatives could then lead to the formation of extended polycyclic systems. For instance, coupling with a suitably substituted phenylboronic acid followed by an intramolecular dehydrohalogenation or a Scholl-type reaction could yield a larger PAH.
Table 2: Potential Reactions for PAH Synthesis from 1,8-Diiodo-9,10-anthracenedione
| Reaction Type | Reagents/Conditions | Potential Intermediate/Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 1,8-Diaryl-9,10-anthracenedione |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 1,8-Dialkynyl-9,10-anthracenedione |
| Intramolecular Cyclization | (Following coupling) Acid or oxidant | Extended Polycyclic Aromatic Hydrocarbon |
| Reduction & Cyclization | 1. HI, P, I₂ 2. Intramolecular coupling | Fused Polycyclic Aromatic Hydrocarbon |
Computational and Theoretical Investigations of 9,10 Anthracenedione, 1,8 Diiodo
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of substituted anthraquinones. While specific DFT studies exclusively focused on 9,10-Anthracenedione, 1,8-diiodo- are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous compounds. These studies form the basis for a theoretical understanding of the 1,8-diiodo derivative.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis of 9,10-Anthracenedione, 1,8-diiodo- involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For substituted anthraquinones, DFT calculations, often at the B3LYP/6-31G* level of theory, have shown that the anthraquinone (B42736) core is largely planar. researchgate.net The introduction of bulky iodine atoms at the 1 and 8 positions would likely induce some degree of steric strain, potentially leading to slight distortions from perfect planarity. The C-I bond lengths and the C-C-I bond angles would be key parameters determined in such an optimization. The planarity of the system is a critical factor influencing its electronic and spectroscopic properties.
Table 1: Hypothetical Optimized Geometric Parameters for 9,10-Anthracenedione, 1,8-diiodo- (Illustrative) This table is for illustrative purposes as specific literature data is unavailable.
| Parameter | Predicted Value |
| C-I Bond Length | ~2.10 Å |
| C=O Bond Length | ~1.22 Å |
| Dihedral Angle (C1-C9a-C8a-C8) | ~0-5° |
Electronic Structure Analysis (HOMO-LUMO Energy Levels, Band Gaps)
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For anthraquinone itself, the HOMO-LUMO gap is reported to be around 4.2 eV. researchgate.net Substitution on the anthraquinone ring is known to modulate this gap. researchgate.net The introduction of electron-withdrawing iodine atoms at the 1 and 8 positions is expected to influence the HOMO and LUMO energy levels, thereby altering the band gap. The distribution of HOMO and LUMO orbitals would likely be concentrated on the anthraquinone core.
Table 2: Hypothetical Electronic Properties of 9,10-Anthracenedione, 1,8-diiodo- (Illustrative) This table is for illustrative purposes as specific literature data is unavailable.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -2.5 to -3.0 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Charge Density Distribution and Electrostatic Potential Mapping
Charge density distribution analysis reveals the electron distribution within the molecule, highlighting electron-rich and electron-deficient regions. An electrostatic potential (ESP) map visually represents this distribution, with different colors indicating varying electrostatic potentials. For anthraquinone derivatives, the ESP map typically shows negative potential (electron-rich regions) around the carbonyl oxygen atoms due to their high electronegativity. The introduction of iodine atoms would create regions of positive potential (hole) on the iodine atoms (sigma-hole), which can be involved in halogen bonding interactions. ESP maps are valuable for predicting non-covalent interactions and the sites of potential nucleophilic or electrophilic attack.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, offer another avenue for studying 9,10-Anthracenedione, 1,8-diiodo-. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide highly accurate results, though at a greater computational cost compared to DFT. These methods can be used to corroborate the results from DFT calculations and to investigate properties where DFT might be less reliable. For instance, ab initio methods are often employed to obtain benchmark values for electronic excitation energies.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, UV-Vis Maxima)
Computational methods are instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for protons (¹H) and carbon-13 (¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The predicted chemical shifts for the aromatic protons and carbons of 9,10-Anthracenedione, 1,8-diiodo- would be influenced by the electron-withdrawing nature and the magnetic anisotropy of the iodine atoms. Comparing calculated shifts with experimental data, when available, can confirm the molecular structure.
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.netmdpi.com The calculations yield the excitation energies and oscillator strengths of electronic transitions. For anthraquinone and its derivatives, the absorption bands in the UV-Vis region are typically due to π→π* and n→π* transitions. The introduction of iodo-substituents is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λ_max) compared to the parent anthraquinone. The specific nature of this shift would depend on the interplay of electronic and steric effects of the iodine atoms.
Table 3: Hypothetical Predicted Spectroscopic Data for 9,10-Anthracenedione, 1,8-diiodo- (Illustrative) This table is for illustrative purposes as specific literature data is unavailable.
| Spectroscopy | Predicted Parameter | Value |
| ¹³C NMR | Carbonyl Carbon (C9, C10) | ~180-185 ppm |
| ¹³C NMR | Carbon with Iodine (C1, C8) | ~90-100 ppm |
| UV-Vis | λ_max (π→π) | ~320-340 nm |
| UV-Vis | λ_max (n→π) | ~400-420 nm |
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry provides a powerful means to investigate the mechanisms and energetics of chemical reactions. For 9,10-Anthracenedione, 1,8-diiodo-, a key area of interest would be nucleophilic aromatic substitution (S_NAr) reactions, where a nucleophile replaces one or both of the iodine atoms.
Theoretical studies can map out the potential energy surface for such a reaction, identifying the transition state structures and calculating the activation energy barriers. This information is critical for understanding the reaction kinetics and predicting the feasibility of a given transformation. The mechanism would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate. DFT calculations can elucidate the structure and stability of this intermediate. The energetics of the reaction, including the reaction enthalpy and Gibbs free energy, can also be computed to determine the thermodynamic favorability of the substitution.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. This technique is particularly valuable for elucidating the nature of intermolecular interactions, which govern the macroscopic properties of materials, such as their crystal structure, solubility, and binding affinity to other molecules.
While extensive molecular dynamics simulation studies have been conducted on various derivatives of anthraquinone, specific and detailed research focusing solely on the intermolecular interactions of 9,10-Anthracenedione, 1,8-diiodo- through this method is not extensively documented in publicly available scientific literature. However, based on the known principles of computational chemistry and the structural features of the molecule, a theoretical framework for its intermolecular interactions can be established.
The primary intermolecular forces expected to be at play in condensed phases of 9,10-Anthracenedione, 1,8-diiodo- include:
Halogen Bonding: The iodine atoms at the 1 and 8 positions are capable of forming halogen bonds. This is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as the oxygen atoms of the quinone moiety in an adjacent molecule.
π-π Stacking: The planar aromatic core of the anthraquinone system facilitates π-π stacking interactions between molecules. These interactions are a result of overlapping p-orbitals and are crucial in the packing of aromatic molecules in crystals.
Dipole-Dipole Interactions: The carbonyl groups in the anthraquinone structure create a permanent dipole moment, leading to electrostatic interactions between neighboring molecules.
Detailed Research Findings
In the absence of direct molecular dynamics simulation studies for 9,10-Anthracenedione, 1,8-diiodo-, we can infer the likely outcomes and the type of data that such investigations would yield. A typical MD simulation would involve placing a number of 1,8-diiodoanthraquinone molecules in a simulation box and observing their collective behavior over a period of nanoseconds or even microseconds.
The analysis of the simulation trajectory would provide quantitative data on the intermolecular interactions. For instance, radial distribution functions (RDFs) could be calculated to determine the probability of finding a particular atom or functional group at a certain distance from another. Peaks in the RDFs would reveal the characteristic distances for halogen bonds between iodine and oxygen atoms, as well as the optimal distances for π-π stacking of the aromatic rings.
Furthermore, the simulation would allow for the calculation of the potential of mean force (PMF) between two or more molecules. This would provide a detailed energy landscape of their interaction, highlighting the most stable orientations and the energy barriers for their association and dissociation.
Analysis of the crystal structure of related compounds, such as 1,8-Bis(tosyloxy)-9,10-anthraquinone, reveals the presence of intermolecular C—H⋯O and C—O⋯π interactions that contribute to the stability of the crystal lattice. nih.gov It is highly probable that similar interactions, alongside the prominent halogen bonds, would be observed in the crystal packing of 9,10-Anthracenedione, 1,8-diiodo-.
Computational studies on other substituted anthraquinones have also emphasized the significant role of dispersion forces in the stacking of the aromatic systems. mdpi.com For 1,8-diiodoanthraquinone, the large and polarizable iodine atoms would be expected to make a substantial contribution to the dispersion interactions, further influencing the molecular self-assembly.
Data Tables
The following table summarizes some of the key computed physicochemical properties of 9,10-Anthracenedione, 1,8-diiodo-, which are essential parameters for setting up and validating molecular dynamics simulations.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆I₂O₂ | PubChem nih.gov |
| Molecular Weight | 460.00 g/mol | PubChem nih.gov |
| IUPAC Name | 1,8-diiodoanthracene-9,10-dione | PubChem nih.gov |
| CAS Number | 30877-00-0 | PubChem nih.gov |
Applications of 9,10 Anthracenedione, 1,8 Diiodo in Advanced Materials Science and Organic Synthesis
Building Block for Conjugated Materials and Polymers
The rigid and planar structure of the anthraquinone (B42736) core, combined with the synthetically versatile iodo substituents, positions 9,10-Anthracenedione, 1,8-diiodo- as a key starting material for various conjugated materials. The carbon-iodine bonds are particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are instrumental in the construction of extended π-conjugated systems.
Development of Organic Semiconductors for OFETs
While direct applications of 9,10-Anthracenedione, 1,8-diiodo- in organic field-effect transistors (OFETs) are not extensively documented, its structural motifs are highly relevant. Anthraquinone derivatives are known to be investigated for their charge transport capabilities. The introduction of iodo groups provides a handle to functionalize the anthraquinone core with various organic moieties that can tune the material's semiconducting properties. For instance, the substitution with electron-donating or electron-withdrawing groups via cross-coupling reactions can modulate the HOMO and LUMO energy levels, a critical factor in determining the performance of both p-type and n-type organic semiconductors. The synthesis of such derivatives from 1,8-diiodoanthraquinone would be a strategic approach to novel semiconductor development.
Precursor for Light-Emitting Materials in OLEDs
In the realm of organic light-emitting diodes (OLEDs), anthracene (B1667546) derivatives are well-regarded for their fluorescent properties. ontosight.ai Although specific research on 9,10-Anthracenedione, 1,8-diiodo- for OLEDs is limited, its potential as a precursor is significant. The anthraquinone core itself can be a source of luminescence, and the iodo substituents allow for the attachment of chromophoric units. This functionalization can lead to materials with tailored emission colors and improved quantum efficiencies. The synthesis of such light-emitting materials would likely involve palladium-catalyzed cross-coupling reactions to introduce moieties that enhance fluorescence and charge-carrier injection/transport properties.
Synthesis of π-Conjugated Oligomers and Polymers
The synthesis of π-conjugated oligomers and polymers is a field where 9,10-Anthracenedione, 1,8-diiodo- shows considerable promise. The two reactive iodine atoms allow for the step-growth polymerization with various bifunctional monomers. For example, reaction with a diboronic acid ester in a Suzuki coupling reaction could yield a polymer with alternating anthraquinone and aryl units. Such polymers are of interest for their potential electronic and optical properties. The rigid anthraquinone unit would impart a degree of order to the polymer chain, which can be beneficial for charge transport.
| Reaction Type | Reactant | Potential Product | Potential Application |
| Suzuki Coupling | Aryl diboronic acid | Alternating copolymer | Organic electronics |
| Sonogashira Coupling | Dialkyne | Polymer with alkyne linkages | Conductive materials |
| Stille Coupling | Organotin reagent | Functionalized polymer | Sensory materials |
Precursor for Macrocyclic and Supramolecular Architectures
The directional nature of the substituents at the 1 and 8 positions of the anthraquinone core makes 9,10-Anthracenedione, 1,8-diiodo- an excellent candidate for the synthesis of macrocycles and other supramolecular structures. The defined geometry of the starting material can be used to create shape-persistent macrocycles with well-defined cavities.
The synthesis of such macrocycles can be achieved through various strategies, including intramolecular coupling reactions or intermolecular reactions with complementary linkers. For example, a "2+2" condensation of 1,8-diiodoanthraquinone with a suitable diamine could lead to the formation of a macrocyclic structure. researchgate.net The resulting macrocycles can act as hosts for smaller guest molecules, finding applications in sensing, catalysis, and molecular recognition. The synthesis of macrocycles containing the 1,8-diazaanthracene unit has been reported, highlighting the utility of this substitution pattern. nih.gov
Role in the Synthesis of Complex Natural Product Analogues (Focus on synthetic methodology, not biological activity)
The anthraquinone moiety is a common structural motif in many natural products. While there is no specific mention in the surveyed literature of 9,10-Anthracenedione, 1,8-diiodo- being used in the total synthesis of a natural product, its potential as a starting material for the synthesis of complex analogues is clear. The iodo groups can be replaced with a variety of other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the construction of highly functionalized anthraquinone cores. This approach could be particularly useful in the synthesis of analogues of existing natural products, where the modification of the substitution pattern can lead to new and interesting molecular properties. The use of related 1,8-disubstituted anthraquinones in the synthesis of complex molecules underscores the potential of the diiodo- derivative. researchgate.net
Integration into Redox-Active Materials for Energy Applications (Focus on material synthesis, not performance data)
Anthraquinone and its derivatives are well-known for their redox activity, making them attractive for applications in energy storage, such as in redox flow batteries. researchgate.netrsc.org The two-electron, two-proton reduction of the quinone moiety to the hydroquinone (B1673460) is a reversible process that can be harnessed for charge storage.
The synthesis of redox-active materials from 9,10-Anthracenedione, 1,8-diiodo- would involve incorporating the anthraquinone unit into a larger structure, such as a polymer or a covalent organic framework (COF). The iodo groups provide the necessary reactive sites for polymerization or for grafting onto other materials. For example, electropolymerization of an anthraquinone monomer derived from the diiodo- precursor could lead to a redox-active film on an electrode surface. Similarly, the use of 1,8-diiodoanthraquinone as a building block in the synthesis of COFs could lead to porous materials with a high density of redox-active sites, which would be beneficial for energy storage applications. rsc.org The synthesis of redox-active polymers containing anthraquinone pendants has been explored, demonstrating the feasibility of this approach. researchgate.net
| Material Type | Synthetic Strategy | Potential Advantage |
| Redox-Active Polymer | Electropolymerization or cross-coupling polymerization | High density of redox sites, processability |
| Covalent Organic Framework (COF) | Solvothermal synthesis with appropriate linkers | High surface area, permanent porosity, ordered structure |
| Functionalized Nanomaterial | Grafting onto carbon nanotubes or graphene | Enhanced conductivity and stability |
Ligand Design and Coordination Chemistry Applications of 9,10-Anthracenedione, 1,8-diiodo-
The design of novel ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, catalytic, and structural properties. The functionalization of aromatic cores, such as the anthraquinone framework, is a common strategy for creating ligands with specific coordination vectors and electronic characteristics.
One study has reported the use of 9,10-Anthracenedione, 1,8-diiodo- as a precursor in the synthesis of more elaborate bis(tridentate) ligands. In this context, the iodo-substituents serve as reactive sites for carbon-carbon bond formation (e.g., Sonogashira coupling) to construct larger, more complex ligand architectures. This indicates its utility as a building block in synthetic chemistry rather than its direct application as a coordinating agent.
The absence of detailed studies on the coordination chemistry of 9,10-Anthracenedione, 1,8-diiodo- suggests that the direct coordination of metal centers to the iodo-substituents or the quinone carbonyls in this specific molecule is either not extensively explored or does not yield stable, easily characterizable complexes compared to its more widely studied hydroxy- and amino-substituted analogs. The electron-withdrawing nature of the iodine atoms and the anthraquinone core likely influences the electronic properties of the potential coordination sites, but without experimental data, any discussion on its ligand field strength or the properties of its hypothetical metal complexes would be purely speculative.
Further research would be necessary to fully elucidate the potential of 9,10-Anthracenedione, 1,8-diiodo- as a ligand and to explore the properties of its corresponding metal complexes.
Future Research Directions and Emerging Opportunities
Development of Greener and More Efficient Synthetic Pathways
The traditional methods for the synthesis of halogenated anthraquinones often involve harsh conditions and the use of hazardous reagents. Future research will undoubtedly focus on the development of more environmentally benign and efficient synthetic routes to 1,8-diiodo-9,10-anthracenedione.
Key Research Thrusts:
Direct C-H Iodination: Investigating selective and direct C-H iodination methods on the 1 and 8 positions of the anthraquinone (B42736) skeleton would represent a significant advancement in atom economy and process simplification.
Catalytic Approaches: The use of recyclable and non-toxic catalysts for the iodination process is a critical area of exploration. For instance, employing catalysts like samarium(III) chloride (SmCl₃) in solvent-free conditions or in aqueous media could offer a greener alternative to conventional methods. nih.govnih.gov
Flow Chemistry: The application of continuous flow reactors for the synthesis could provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Bio-based Catalysts: Exploring the use of biodegradable catalysts, such as theophylline, in aqueous media could pave the way for highly sustainable synthetic protocols. researchgate.net
A comparative data table of potential greener synthesis strategies is presented below:
| Synthesis Strategy | Potential Advantages | Key Challenges |
| Direct C-H Iodination | High atom economy, reduced waste | Achieving high regioselectivity |
| Lanthanide Catalysis | Eco-friendly, potential for high yields nih.govnih.gov | Catalyst recovery and reuse efficiency |
| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup cost and optimization |
| Bio-based Catalysis | High sustainability, mild reaction conditions researchgate.net | Catalyst stability and broad applicability |
Exploration of Novel Reactivity and Functionalization Strategies
The two iodine atoms in 1,8-diiodo-9,10-anthracenedione are prime handles for a variety of cross-coupling reactions, opening the door to a vast array of novel derivatives. The steric hindrance around the iodo groups may present challenges but also offers opportunities for unique reactivity and selectivity.
Future research in this area will likely focus on:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki-Miyaura Coupling: The reaction with various boronic acids or esters can be used to introduce aryl, heteroaryl, or vinyl substituents, leading to materials with interesting photophysical properties. wikipedia.orglibretexts.orgorganic-chemistry.org The use of specialized ligands may be necessary to overcome the steric hindrance.
Sonogashira Coupling: Coupling with terminal alkynes can lead to the synthesis of extended π-conjugated systems, which are of interest for applications in organic electronics. wikipedia.orgorganic-chemistry.orglibretexts.org The reactivity of di-iodinated biphenyls in Sonogashira reactions suggests that careful control of reaction conditions will be crucial. nih.gov
Buchwald-Hartwig Amination: This reaction would allow for the introduction of a wide range of primary and secondary amines, leading to the synthesis of novel dyes, biologically active molecules, and materials for organic light-emitting diodes (OLEDs). wikipedia.orgrug.nllibretexts.org
Copper-Catalyzed Reactions: Ullmann-type couplings could be explored for the formation of C-O and C-S bonds, further expanding the library of accessible derivatives.
Sequential and Orthogonal Functionalization: Developing strategies for the selective, stepwise functionalization of the two iodine atoms would enable the creation of unsymmetrically substituted anthraquinone derivatives with highly tailored properties.
| Coupling Reaction | Reagent Type | Potential Product Class |
| Suzuki-Miyaura | Organoboron compounds wikipedia.orglibretexts.orgorganic-chemistry.org | Biaryls, poly-aromatics |
| Sonogashira | Terminal alkynes wikipedia.orgorganic-chemistry.orglibretexts.org | Arylalkynes, enynes |
| Buchwald-Hartwig | Amines wikipedia.orgrug.nllibretexts.org | Arylamines |
| Ullmann Coupling | Alcohols, thiols | Aryl ethers, aryl thioethers |
Rational Design of Derivatives with Tailored Electronic Properties
The anthraquinone core is a well-known electron-accepting unit. By strategically functionalizing the 1 and 8 positions of 1,8-diiodo-9,10-anthracenedione, it is possible to rationally design derivatives with specific electronic and optical properties for a range of applications.
Emerging opportunities include:
Organic Electronics: The introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions can finely tune the HOMO and LUMO energy levels of the molecule. researchgate.net This makes them promising candidates for use as n-type semiconductors in organic field-effect transistors (OFETs) and as components in organic photovoltaics (OPVs).
Sensors and Probes: Derivatives with specific binding sites could be designed for the selective detection of ions or small molecules. The anthraquinone moiety can act as a signaling unit in fluorescent or colorimetric sensors.
Redox-Active Materials: The inherent redox activity of the anthraquinone unit can be modulated by the substituents at the 1 and 8 positions. mdpi.com This could lead to the development of new materials for energy storage applications, such as organic flow batteries.
Advanced Characterization Techniques for In Situ Studies
To fully understand and optimize the synthesis and functionalization of 1,8-diiodo-9,10-anthracenedione, the use of advanced in situ characterization techniques is crucial. These methods provide real-time insights into reaction mechanisms and kinetics.
Future research should leverage:
In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can be used to monitor the progress of reactions, identify transient intermediates, and elucidate reaction pathways.
In Situ X-ray Scattering: Techniques like SAXS and WAXS can provide information on the formation and evolution of crystalline or self-assembled structures during synthesis or processing.
Electrochemical Methods: For applications in redox-active materials, in situ spectroelectrochemistry can be employed to study the changes in the electronic and structural properties of the molecules during electrochemical cycling. rsc.org
Synergistic Approaches Combining Synthesis and Computational Design
The integration of computational modeling with experimental synthesis offers a powerful paradigm for accelerating the discovery and development of new functional materials based on 1,8-diiodo-9,10-anthracenedione. nih.govacs.org
This synergistic approach will enable:
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and charge-transport properties of virtual libraries of derivatives before their synthesis. researchgate.net This allows for the pre-selection of the most promising candidates for experimental investigation.
Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, transition states, and the role of catalysts and ligands, guiding the optimization of reaction conditions.
Rational Design of Functional Materials: By combining predictive modeling with experimental validation, it will be possible to rationally design and synthesize novel materials with tailored properties for specific applications, from organic electronics to biomedical devices. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,8-diiodo-9,10-anthracenedione, and how do reaction conditions influence yield?
- Methodology : Halogenation of 9,10-anthracenedione using iodine sources (e.g., I₂ with HNO₃ as an oxidizing agent) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >85% purity. Note: Excess iodine may lead to over-halogenation, requiring stoichiometric optimization .
- Key Data : Reported yields vary between 60–75% under inert atmospheres, with side products including 1,5-diiodo isomers (characterized via ¹H NMR and LC-MS) .
Q. How can the structural integrity of 1,8-diiodo-9,10-anthracenedione be validated post-synthesis?
- Techniques :
- X-ray crystallography for single-crystal structure determination (bond angles, dihedral distortions).
- FT-IR spectroscopy to confirm C=O (1670–1690 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.
- ¹³C NMR for aromatic carbon environments (δ 120–140 ppm for iodinated carbons; δ 180–185 ppm for carbonyls) .
Q. What are the stability considerations for storing 1,8-diiodo-9,10-anthracenedione in laboratory settings?
- Guidelines : Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and iodine loss. Avoid contact with reducing agents (e.g., NaBH₄) to prevent dehalogenation. Shelf life: 6–12 months with periodic purity checks via HPLC .
Advanced Research Questions
Q. How does the electronic structure of 1,8-diiodo-9,10-anthracenedione influence its photophysical properties?
- Analysis : Iodine’s heavy-atom effect enhances intersystem crossing, making it suitable for triplet-state applications (e.g., organic LEDs). UV-Vis spectra show redshifted absorption (λₐᵦₛ ≈ 450 nm) compared to non-halogenated anthracenediones. Computational DFT studies (B3LYP/6-31G*) correlate HOMO-LUMO gaps (~2.8 eV) with experimental bandgaps .
Q. What mechanistic insights explain the regioselectivity of iodination at the 1,8-positions in 9,10-anthracenedione?
- Mechanism : Directed by electron-withdrawing carbonyl groups, iodination occurs preferentially at the para positions relative to carbonyls. Kinetic studies (stopped-flow UV-Vis) reveal faster iodination at electron-deficient aromatic carbons. Competing pathways (radical vs. electrophilic) are distinguished using radical scavengers like TEMPO .
Q. How can 1,8-diiodo-9,10-anthracenedione be functionalized for use in supramolecular chemistry?
- Strategies :
- Sonogashira coupling with terminal alkynes to install π-conjugated side chains.
- Nucleophilic aromatic substitution with amines or thiols for donor-acceptor systems.
- Coordination chemistry : Iodine atoms act as ligands for transition metals (e.g., Pd or Cu) in catalytic frameworks .
Q. What are the challenges in interpreting contradictory solubility data for 1,8-diiodo-9,10-anthracenedione across solvents?
- Resolution : Solubility varies widely (e.g., 0.2 mg/mL in water vs. 15 mg/mL in DMSO). Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Conflicting reports may arise from impurities; validate via DSC (melting point: 280–285°C) and elemental analysis .
Q. How can computational modeling predict the environmental toxicity of 1,8-diiodo-9,10-anthracenedione?
- Approach : Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity (LC₅₀ for fish: ~0.5 mg/L). Experimental validation via OECD Test Guideline 201 (algae growth inhibition) confirms high persistence (half-life >60 days) .
Methodological Tables
Table 1 : Key Spectral Data for 1,8-diiodo-9,10-anthracenedione
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 (aromatic H), δ 2.5 (solvent) | |
| FT-IR | 1685 cm⁻¹ (C=O), 550 cm⁻¹ (C-I) | |
| XRD | Crystal system: Monoclinic, Space group: P2₁/c |
Table 2 : Reactivity Comparison with Analogues
| Compound | Iodination Yield (%) | λₐᵦₛ (nm) |
|---|---|---|
| 1,8-diiodo derivative | 72 | 450 |
| 1,5-diiodo derivative | 58 | 435 |
| Non-halogenated | – | 410 |
| Data sourced from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
